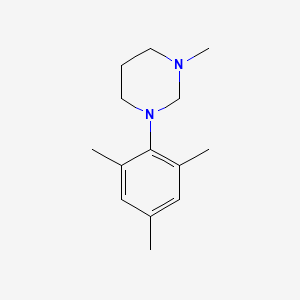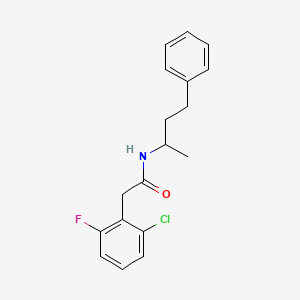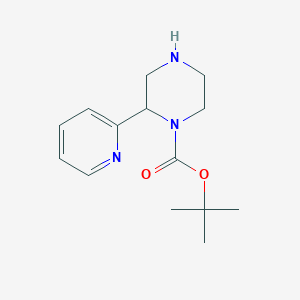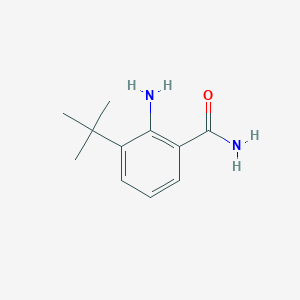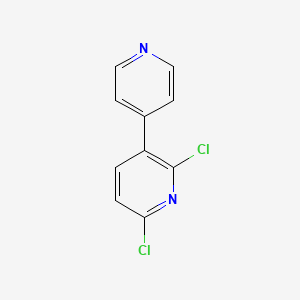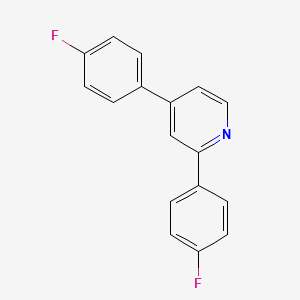
2,4-Bis(4-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-fluorophenyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physical, chemical, and biological characteristics, making it a compound of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-fluorophenyl)pyridine typically involves the use of fluorinated aromatic compounds and pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 2,4-dibromopyridine in the presence of a palladium catalyst . This reaction is carried out under mild conditions, making it an efficient and widely used method for the synthesis of fluorinated pyridines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals, agrochemicals, and materials science.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions to replace fluorine atoms.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions to modify the pyridine ring.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Oxidized Derivatives:
Applications De Recherche Scientifique
2,4-Bis(4-fluorophenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4-Bis(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoropyridine: A simpler fluorinated pyridine with similar chemical properties but fewer fluorine atoms.
4-Fluorophenylpyridine: A related compound with one fluorine atom, used in similar applications.
2,4,6-Trifluoropyridine: A more heavily fluorinated pyridine with distinct chemical properties.
Uniqueness
2,4-Bis(4-fluorophenyl)pyridine is unique due to the presence of two 4-fluorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C17H11F2N |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
2,4-bis(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-12(2-6-15)14-9-10-20-17(11-14)13-3-7-16(19)8-4-13/h1-11H |
Clé InChI |
LXCVIRGSYHQAGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
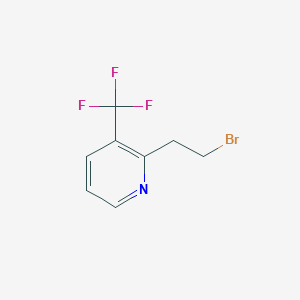
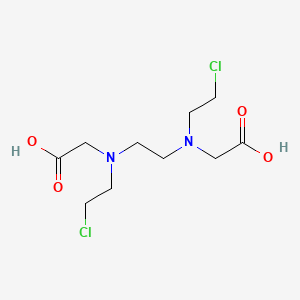
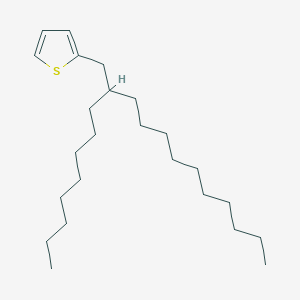
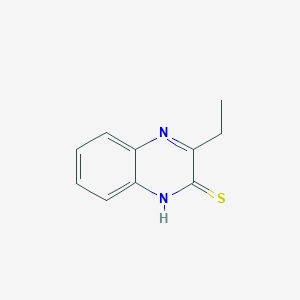
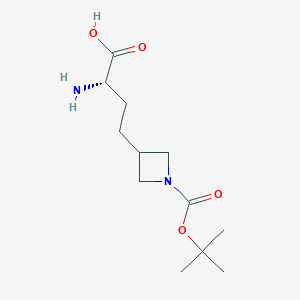
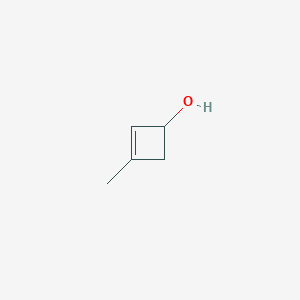
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
